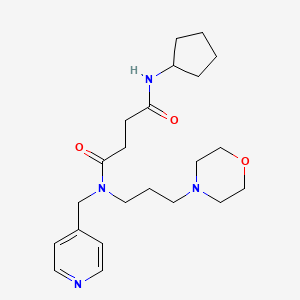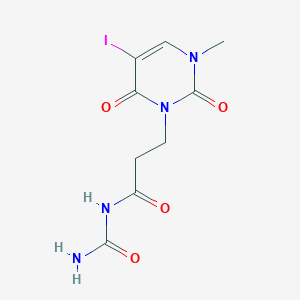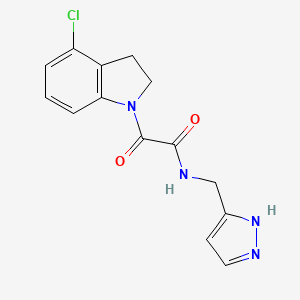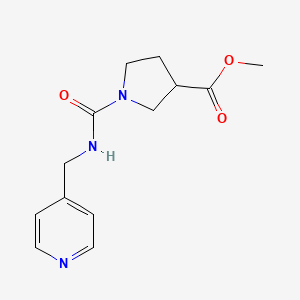
N-cyclopentyl-N'-(3-morpholin-4-ylpropyl)-N'-(pyridin-4-ylmethyl)butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N’-(3-morpholin-4-ylpropyl)-N’-(pyridin-4-ylmethyl)butanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl group, a morpholine ring, and a pyridine ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N’-(3-morpholin-4-ylpropyl)-N’-(pyridin-4-ylmethyl)butanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For instance, the synthesis might involve:
Formation of the cyclopentyl intermediate: This can be achieved through the reaction of cyclopentylamine with a suitable acylating agent.
Preparation of the morpholine intermediate: This involves the reaction of morpholine with a propylating agent.
Coupling with the pyridine intermediate: The pyridine ring can be introduced through a reaction with pyridine-4-carboxaldehyde.
These intermediates are then combined under controlled conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N’-(3-morpholin-4-ylpropyl)-N’-(pyridin-4-ylmethyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in studying biological pathways.
Medicine: It could be investigated for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry: The compound might find use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-cyclopentyl-N’-(3-morpholin-4-ylpropyl)-N’-(pyridin-4-ylmethyl)butanediamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing the function of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-N’-(3-piperidin-4-ylpropyl)-N’-(pyridin-4-ylmethyl)butanediamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-cyclopentyl-N’-(3-morpholin-4-ylpropyl)-N’-(pyridin-3-ylmethyl)butanediamide: Similar structure but with the pyridine ring attached at a different position.
Uniqueness
N-cyclopentyl-N’-(3-morpholin-4-ylpropyl)-N’-(pyridin-4-ylmethyl)butanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-cyclopentyl-N'-(3-morpholin-4-ylpropyl)-N'-(pyridin-4-ylmethyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O3/c27-21(24-20-4-1-2-5-20)6-7-22(28)26(18-19-8-10-23-11-9-19)13-3-12-25-14-16-29-17-15-25/h8-11,20H,1-7,12-18H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSGXXXPEYOYKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCC(=O)N(CCCN2CCOCC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7052319.png)
![1-(4-acetylpiperazin-1-yl)-2-[4-(6-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B7052329.png)
![N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7052344.png)
![1-[4-[4-(Dimethylamino)quinoline-2-carbonyl]piperazin-1-yl]-2-methoxyethanone](/img/structure/B7052345.png)
![2-(2,4-dioxo-7-oxa-1,3-diazaspiro[4.4]nonan-3-yl)-N-(furan-2-ylmethyl)-N-methylacetamide](/img/structure/B7052349.png)


![4-[2-(cyclopropylamino)-2-oxoethyl]-N-(2-imidazol-1-ylethyl)piperazine-1-carboxamide](/img/structure/B7052379.png)
![N-methyl-1-[4-(4-methyl-1,3-thiazol-2-yl)butanoyl]piperidine-2-carboxamide](/img/structure/B7052383.png)
![4-chloro-N-methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]-3-oxo-1,2-thiazole-5-carboxamide](/img/structure/B7052391.png)
![5-(hydroxymethyl)-N,3-dimethyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]furan-2-carboxamide](/img/structure/B7052396.png)
![N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-pyrazol-1-ylpropanamide](/img/structure/B7052410.png)
![1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(1H-imidazol-2-yl)propan-1-one](/img/structure/B7052418.png)
